molecular formula C7H9N3 B2955734 2-Pyridin-2-ylethanimidamide CAS No. 51451-47-9

2-Pyridin-2-ylethanimidamide

Cat. No.: B2955734
CAS No.: 51451-47-9
M. Wt: 135.17
InChI Key: JDGKYIRQZRAXAN-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylethanimidamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylethanimidamide typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates, which are then converted to the desired imidamide under ambient conditions with the presence of a base such as cesium carbonate in alcoholic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylethanimidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-Pyridin-2-ylethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylethanimidamide involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to its ability to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-2-ylethanimidamide is unique due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit collagen synthesis makes it particularly valuable in the treatment of fibrotic diseases, setting it apart from other pyridine derivatives.

Properties

IUPAC Name

2-pyridin-2-ylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKYIRQZRAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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